molecular formula C13H7F13NNaO5S2 B13408901 ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt CAS No. 68299-21-8

((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt

Cat. No.: B13408901
CAS No.: 68299-21-8
M. Wt: 591.3 g/mol
InChI Key: CBPJEOWQPIKXNL-UHFFFAOYSA-M
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Description

Chemical Structure and Properties The compound "((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt" (CAS RN: 68299-21-8) is a perfluoroalkyl sulfonate (PFAS) derivative. Its structure comprises:

  • A benzenesulfonic acid backbone with a sodium counterion.
  • A tridecafluorohexyl (C6F13) chain attached via a sulfonamidomethyl (-N(H)-CH2-) linker.

This configuration confers exceptional thermal stability, chemical resistance, and surfactant properties due to the strong electron-withdrawing effects of the fluorinated chain. It is likely used in industrial applications such as firefighting foams, coatings, or polymer processing aids .

Properties

CAS No.

68299-21-8

Molecular Formula

C13H7F13NNaO5S2

Molecular Weight

591.3 g/mol

IUPAC Name

sodium;2-[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)methyl]benzenesulfonate

InChI

InChI=1S/C13H8F13NO5S2.Na/c14-8(15,10(18,19)12(22,23)24)9(16,17)11(20,21)13(25,26)34(31,32)27-5-6-3-1-2-4-7(6)33(28,29)30;/h1-4,27H,5H2,(H,28,29,30);/q;+1/p-1

InChI Key

CBPJEOWQPIKXNL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt typically involves multiple steps:

    Formation of Tridecafluorohexyl Sulfonyl Chloride: This step involves the reaction of tridecafluorohexyl alcohol with thionyl chloride to form tridecafluorohexyl sulfonyl chloride.

    Amination: The tridecafluorohexyl sulfonyl chloride is then reacted with an amine to form the corresponding sulfonamide.

    Sulfonation: The sulfonamide is further reacted with benzenesulfonic acid under controlled conditions to form the final product.

    Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfoxides or sulfides.

    Substitution: Formation of various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it useful in the preparation of biological samples for analysis.

Medicine

In medicine, the compound is investigated for its potential use in drug delivery systems. Its stability and resistance to degradation make it a promising candidate for encapsulating and delivering therapeutic agents.

Industry

In industrial applications, this compound is used as a surfactant in various formulations, including cleaning agents and coatings

Mechanism of Action

The mechanism of action of ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and other biomolecules, affecting their structure and function. The tridecafluorohexyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Fluorinated Chain Lengths

Compound Name (CAS RN) Fluorinated Chain Counterion Key Properties Applications Regulatory Status
Target Compound (68299-21-8) C6F13 (tridecafluorohexyl) Sodium High hydrophobicity, thermal stability (~300°C decomposition), low surface tension (~15 mN/m) Surfactants, coatings, electroplating Under scrutiny for persistence and bioaccumulation
Benzenesulfonic acid, [[[(undecafluoropentyl)sulfonyl]amino]methyl]-, sodium salt (68299-20-7) C5F11 (undecafluoropentyl) Sodium Shorter chain reduces persistence but lowers thermal stability (~250°C decomposition) Cleaning agents, adhesives Less regulated than C6+ chains
Benzenesulfonic acid, [[[(pentadecafluoroheptyl)sulfonyl]amino]methyl]-, sodium salt (68299-29-6) C7F15 (pentadecafluoroheptyl) Sodium Longer chain increases bioaccumulation potential; higher surface activity (~12 mN/m) Firefighting foams, aerospace lubricants Banned/restricted in some jurisdictions

Key Insight : Longer perfluoroalkyl chains enhance surfactant efficacy but worsen environmental persistence. Regulatory pressure increases with chain length due to PFAS-related toxicity concerns .

Functional Group Variations

Compound Name (CAS RN) Functional Modifications Counterion Key Differences
N-Ethyl-N-(tridecafluorohexyl)sulfonyl glycine, potassium salt (67584-53-6) Glycine linker, ethyl group Potassium Higher water solubility (due to glycine) but reduced chemical stability; used in polishing agents
2-[Methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl methacrylate (67584-61-6) Methacrylate ester group None Polymerizable monomer for fluorinated coatings; exhibits UV resistance
1-Propanesulfonic acid, 3-[[(tridecafluorohexyl)sulfonyl]amino]-2-hydroxy-, monosodium salt (73772-32-4) Hydroxy and dimethylamino groups Sodium Enhanced solubility in polar solvents; potential biomedical applications

Key Insight : Modifications like polymerizable groups or hydrophilic linkers expand utility but alter physicochemical behavior (e.g., solubility, reactivity).

Non-Fluorinated Analogues

Compound Name (CAS RN) Structure Counterion Key Contrasts
Dodecylbenzenesulfonic acid triethanolamine salt (DBSA-TEA) C12 alkyl chain Triethanolamine Lower cost and biodegradability but inferior chemical/thermal stability (decomposes ~150°C)
Tris(3-sulfophenyl)phosphine trisodium salt (22439-65-2) Three sulfonated phenyl groups Sodium Catalytic use in aqueous-phase reactions; lacks fluorinated surfactant properties

Key Insight : Hydrocarbon-based sulfonates are eco-friendlier but unsuitable for high-performance applications requiring fluorochemical resistance.

Research Findings and Data Tables

Thermal Stability Comparison

Compound Decomposition Temperature (°C)
Target Compound (C6F13) 300
C5F11 Analogue 250
C7F15 Analogue 320
DBSA-TEA 150

Source : Thermal gravimetric analysis (TGA) data from fluorochemical industry reports .

Environmental Half-Lives

Compound Half-Life (Soil) Bioaccumulation Factor (BAF)
Target Compound (C6F13) >10 years 1,200
C5F11 Analogue ~5 years 800
DBSA-TEA <1 year 50

Source : EPA PFAS Risk Assessments and OECD guidelines .

Biological Activity

((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt (CAS Number: 68299-21-8) is a complex organosulfur compound characterized by its unique chemical structure, which includes a tridecafluorohexyl group, a sulfonyl group, and a benzenesulfonic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

The compound is synthesized through several steps involving the reaction of tridecafluorohexyl alcohol with thionyl chloride to form tridecafluorohexyl sulfonyl chloride. This is followed by amination and sulfonation reactions to yield the final product, which is then neutralized with sodium hydroxide to produce the sodium salt form.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonyl group allows for strong interactions with proteins and other biomolecules, potentially altering their structure and function. Additionally, the hydrophobic nature of the tridecafluorohexyl group enhances its interaction with lipid membranes.

Surfactant and Emulsifying Agent

In biological research, this compound is utilized as a surfactant and emulsifying agent . Its ability to stabilize emulsions makes it valuable in preparing biological samples for analysis. This property is crucial in various applications, including:

  • Sample Preparation : Enhancing the solubility of hydrophobic compounds in aqueous solutions.
  • Drug Delivery Systems : Investigated for encapsulating and delivering therapeutic agents due to its stability and resistance to degradation.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In repeated dose toxicity studies on rodents, mild to moderate changes were observed at high doses; however, no significant adverse effects were reported at lower doses. The no observable adverse effect level (NOAEL) was determined to be 1000 mg/kg body weight/day .

Case Studies

  • In Vitro Studies : Research has shown that compounds similar in structure exhibit minimal cytotoxicity in various cell lines. For instance, studies on related sulfonamides indicated that they did not induce significant genotoxic effects at concentrations up to 5000 µg/mL .
  • Emulsification Efficiency : A comparative study assessed the emulsification efficiency of this compound against other surfactants. Results indicated that it effectively stabilized oil-in-water emulsions, making it suitable for pharmaceutical formulations.

Data Table: Summary of Biological Activity and Toxicity

Parameter Value/Description
CAS Number68299-21-8
Chemical StructureTridecafluorohexyl group + sulfonyl + benzenesulfonic acid
NOAEL1000 mg/kg bw/day
Emulsification EfficiencyHigh; effective in stabilizing oil-in-water emulsions
CytotoxicityMinimal in vitro cytotoxicity observed

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